Methyl 2-[(3-chlorobenzoyl)oxy]benzoate
Description
Methyl 2-[(3-chlorobenzoyl)oxy]benzoate is a benzoate ester derivative featuring a 3-chlorobenzoyloxy substituent at the 2-position of the benzene ring. For example, methyl 2-benzoylamino-3-oxobutanoate (1) and related derivatives are synthesized via condensation reactions involving aromatic amines and ester precursors under acidic or thermal conditions . Such methods may be adapted for the preparation of this compound by substituting appropriate starting materials.
Properties
Molecular Formula |
C15H11ClO4 |
|---|---|
Molecular Weight |
290.7 g/mol |
IUPAC Name |
methyl 2-(3-chlorobenzoyl)oxybenzoate |
InChI |
InChI=1S/C15H11ClO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3 |
InChI Key |
ONEQFFVAAKUJRC-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoate Esters in Pesticide Chemistry
Methyl 2-[(3-chlorobenzoyl)oxy]benzoate shares structural similarities with pesticidal benzoate esters. For instance:
- Diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate) contains a chlorophenoxy group and is used as a herbicide. Its activity relies on the ester group’s stability and the chlorine atoms’ electron-withdrawing effects, which enhance lipid solubility and target-site binding .
- Imazamethabenz methyl ester (methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4/5-methylbenzoate) incorporates an imidazolone ring, enabling inhibition of acetolactate synthase in weeds. The ester group in this compound facilitates slow hydrolysis, prolonging herbicidal activity .
Key Comparison Table: Structural and Functional Attributes
Molecular Modeling and Conformational Analysis
The General Amber Force Field (GAFF) has been applied to model organic molecules, including esters and heterocycles, with root-mean-square deviations (RMSD) of ~0.26 Å in minimized structures . Such models could predict the conformational stability of this compound and its analogs, aiding in rational design for desired properties like hydrolytic resistance or target binding.
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